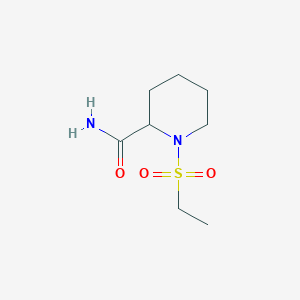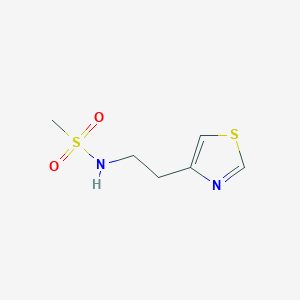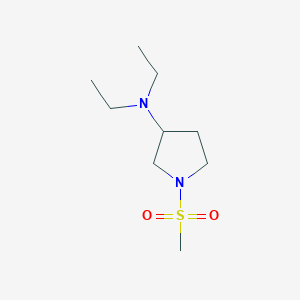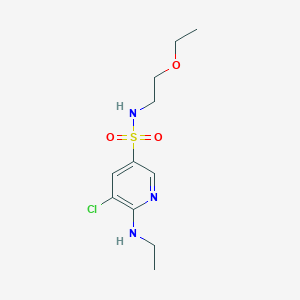![molecular formula C12H12INO2 B7595084 [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)
[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol, also known as IFM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of furan and has been found to have various biochemical and physiological effects.
科学的研究の応用
[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol has been used in various scientific research applications, including cancer research, drug discovery, and chemical biology. [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol has been found to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. It has also been used in drug discovery as a lead compound for developing new drugs. [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol has been found to interact with various proteins, making it a useful tool for studying protein-ligand interactions in chemical biology.
作用機序
[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol has been found to interact with various proteins, including tubulin and Hsp90. It binds to the colchicine binding site on tubulin, inhibiting microtubule polymerization and disrupting the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol also binds to the ATP-binding site of Hsp90, inhibiting its chaperone activity and leading to the degradation of client proteins.
Biochemical and Physiological Effects:
[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-angiogenic effects. [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol has been shown to induce apoptosis in cancer cells by disrupting the mitotic spindle formation and inhibiting the chaperone activity of Hsp90. [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol has also been found to inhibit the production of inflammatory cytokines and angiogenic factors, making it a potential candidate for treating inflammatory diseases and angiogenesis-related disorders.
実験室実験の利点と制限
One of the advantages of using [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol in lab experiments is its ability to interact with various proteins, making it a useful tool for studying protein-ligand interactions. [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol is also relatively easy to synthesize and purify, making it readily available for research. However, one of the limitations of [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
Further research is needed to fully understand the potential applications of [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol in scientific research. Some possible future directions include:
1. Developing [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol derivatives with improved potency and selectivity for specific protein targets.
2. Investigating the potential of [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol as a lead compound for developing new drugs for cancer and other diseases.
3. Studying the in vivo efficacy and safety of [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol in animal models.
4. Exploring the potential of [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol in combination therapy with other anti-cancer drugs.
5. Investigating the potential of [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol in treating other diseases, such as inflammatory disorders and angiogenesis-related disorders.
Conclusion:
[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol is a promising compound with potential applications in various scientific research areas, including cancer research, drug discovery, and chemical biology. Its ability to interact with various proteins makes it a useful tool for studying protein-ligand interactions. Further research is needed to fully understand the potential of [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol in scientific research and to develop new treatments for cancer and other diseases.
合成法
[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol can be synthesized by reacting furan-2-carboxaldehyde with 2-iodoaniline in the presence of a reducing agent such as sodium borohydride. The reaction yields [5-[(2-Iodoanilino)methyl]furan-2-yl]methanol as a white solid, which can be purified by recrystallization.
特性
IUPAC Name |
[5-[(2-iodoanilino)methyl]furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO2/c13-11-3-1-2-4-12(11)14-7-9-5-6-10(8-15)16-9/h1-6,14-15H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSHECSFTZGHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(O2)CO)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7595001.png)
![2-[Cyclopropylsulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7595011.png)
![4-[[[3-(Methoxymethyl)pyrrolidine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7595023.png)
![2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol](/img/structure/B7595028.png)
![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)

![[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)
![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)

![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)



